molecular formula C17H11NO B579285 (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine CAS No. 18798-74-8

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine

Cat. No.: B579285
CAS No.: 18798-74-8
M. Wt: 245.281
InChI Key: NPMYDDSLFBIYPN-ZCXUNETKSA-N
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Description

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine is a chemical compound with the molecular formula C₁₇H₁₁NO It is derived from 11H-Benzo[a]fluoren-11-one, a polycyclic aromatic ketone The oxime functional group is characterized by the presence of a nitrogen-oxygen double bond (N=O) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine typically involves the reaction of 11H-Benzo[a]fluoren-11-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent, often ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

11H-Benzo[a]fluoren-11-one+NH2OHHCl11H-Benzo[a]fluoren-11-one oxime+H2O+HCl\text{11H-Benzo[a]fluoren-11-one} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{HCl} 11H-Benzo[a]fluoren-11-one+NH2​OH⋅HCl→11H-Benzo[a]fluoren-11-one oxime+H2​O+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine involves its interaction with molecular targets through the oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can modulate biological pathways and processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    11H-Benzo[a]fluoren-11-one: The parent compound without the oxime group.

    11H-Benzo[b]fluoren-11-one: A structural isomer with a different arrangement of the aromatic rings.

    1,2-Benzofluorenone: Another structural isomer with a different ring fusion pattern.

Uniqueness

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity and potential for forming coordination complexes. This makes it valuable in applications where specific interactions with biological or chemical targets are desired.

Properties

CAS No.

18798-74-8

Molecular Formula

C17H11NO

Molecular Weight

245.281

IUPAC Name

(NZ)-N-benzo[a]fluoren-11-ylidenehydroxylamine

InChI

InChI=1S/C17H11NO/c19-18-17-15-8-4-3-7-13(15)14-10-9-11-5-1-2-6-12(11)16(14)17/h1-10,19H/b18-17-

InChI Key

NPMYDDSLFBIYPN-ZCXUNETKSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=NO)C4=CC=CC=C34

Synonyms

11H-Benzo[a]fluoren-11-one oxime

Origin of Product

United States

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